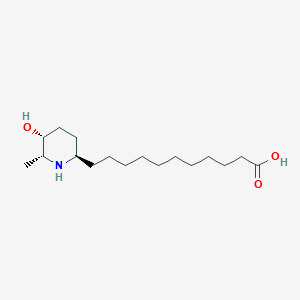
2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- is a complex organic compound with a unique structure that includes a piperidine ring, a hydroxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the piperidine ring, followed by the introduction of the hydroxy and methyl groups at specific positions. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or alter the piperidine ring.
Substitution: The methyl group or other substituents can be replaced with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pH, are adjusted based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a simpler hydrocarbon.
Scientific Research Applications
2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include metabolic processes or signal transduction mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2S,5S,6S)-
- 2-Piperidineundecanoicacid, 5-hydroxy-6-ethyl-, (2R,5R,6R)-
- 2-Piperidineundecanoicacid, 5-hydroxy-6-methyl-, (2R,5R,6S)-
Uniqueness
The unique combination of the piperidine ring, hydroxy group, and methyl group in the (2R,5R,6R) configuration gives this compound distinct properties compared to its analogs
Properties
CAS No. |
165689-19-0 |
|---|---|
Molecular Formula |
C17H33NO3 |
Molecular Weight |
299.4 g/mol |
IUPAC Name |
11-[(2R,5R,6R)-5-hydroxy-6-methylpiperidin-2-yl]undecanoic acid |
InChI |
InChI=1S/C17H33NO3/c1-14-16(19)13-12-15(18-14)10-8-6-4-2-3-5-7-9-11-17(20)21/h14-16,18-19H,2-13H2,1H3,(H,20,21)/t14-,15-,16-/m1/s1 |
InChI Key |
YJNIEBKZPPLHIW-BZUAXINKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CC[C@H](N1)CCCCCCCCCCC(=O)O)O |
Canonical SMILES |
CC1C(CCC(N1)CCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Methanesulfonyl)phenyl]-1-(4-methylphenyl)-1H-benzimidazole](/img/structure/B14256100.png)
![2,3-Dimethoxy-6-[(4-phenylpiperazin-1-yl)methyl]phenol](/img/structure/B14256107.png)
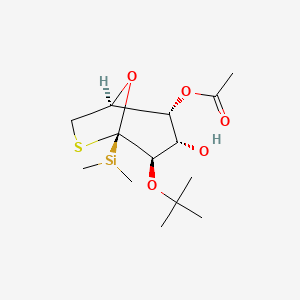


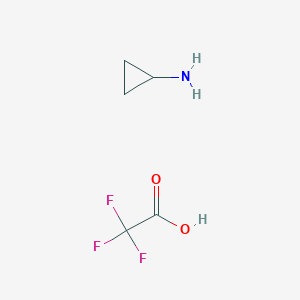
![1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14256137.png)
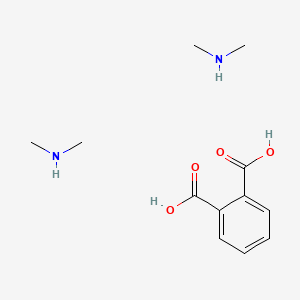

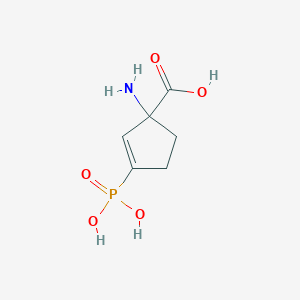


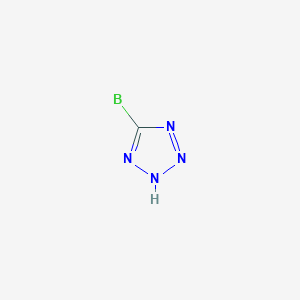
![9H-Fluoren-9-one, 2,7-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14256169.png)
